molecular formula C32H64O3 B14529403 2-Hydroxyhexadecyl hexadecanoate CAS No. 62604-70-0

2-Hydroxyhexadecyl hexadecanoate

Cat. No.: B14529403
CAS No.: 62604-70-0
M. Wt: 496.8 g/mol
InChI Key: QQWGYOFOZDNGPY-UHFFFAOYSA-N
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Description

2-Hydroxyhexadecyl hexadecanoate is an organic compound with the molecular formula C32H64O3. It is an ester formed from the condensation of hexadecanoic acid (palmitic acid) and 2-hydroxyhexadecanol. This compound is known for its unique structure, which includes a long hydrocarbon chain and a hydroxyl group, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyhexadecyl hexadecanoate typically involves the esterification reaction between hexadecanoic acid and 2-hydroxyhexadecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyhexadecyl hexadecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: The major products can include 2-oxohexadecyl hexadecanoate or hexadecanoic acid.

    Reduction: The major product is 2-hexadecanol.

    Substitution: The products depend on the nucleophile used, such as 2-alkoxyhexadecyl hexadecanoate.

Scientific Research Applications

2-Hydroxyhexadecyl hexadecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: It serves as a substrate in enzymatic studies involving esterases and lipases.

    Medicine: The compound is investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: It is used in the formulation of cosmetics and personal care products, providing emollient and moisturizing properties.

Mechanism of Action

The mechanism of action of 2-Hydroxyhexadecyl hexadecanoate involves its interaction with biological membranes. The hydroxyl group and long hydrocarbon chain allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of active pharmaceutical ingredients.

Comparison with Similar Compounds

Similar Compounds

    Cetyl palmitate: Similar in structure but lacks the hydroxyl group.

    2-Hydroxyhexadecanoic acid: Similar but has a carboxylic acid group instead of an ester group.

    Hexadecyl hexadecanoate: Similar but lacks the hydroxyl group.

Uniqueness

2-Hydroxyhexadecyl hexadecanoate is unique due to the presence of both a hydroxyl group and an ester group, which confer distinct chemical and physical properties. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications compared to its similar counterparts.

Properties

CAS No.

62604-70-0

Molecular Formula

C32H64O3

Molecular Weight

496.8 g/mol

IUPAC Name

2-hydroxyhexadecyl hexadecanoate

InChI

InChI=1S/C32H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(34)35-30-31(33)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,33H,3-30H2,1-2H3

InChI Key

QQWGYOFOZDNGPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCCCCCCCC)O

Origin of Product

United States

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